![molecular formula C16H13NO4 B2947109 (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid CAS No. 929697-61-0](/img/structure/B2947109.png)
(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid, also known as 4-phenoxycarbonyl-2-propenoic acid (PPCA), is a naturally occurring carboxylic acid found in a variety of plant species. It is a lipophilic compound with a molecular weight of 274.31 g/mol and a melting point of 81-83 °C. PPCA is a structural analog of the antifungal agent benomyl and has been found to have a number of interesting biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid involves the reaction of 4-phenoxyaniline with ethyl chloroacetate to form ethyl 4-(4-phenoxyphenylamino)but-2-enoate, which is then hydrolyzed to form (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid.
Starting Materials
4-phenoxyaniline, ethyl chloroacetate, sodium hydroxide, hydrochloric acid, water, ethyl acetate
Reaction
Step 1: 4-phenoxyaniline is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 4-(4-phenoxyphenylamino)but-2-enoate., Step 2: Ethyl 4-(4-phenoxyphenylamino)but-2-enoate is hydrolyzed using hydrochloric acid to form (2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid., Step 3: The product is extracted using ethyl acetate and purified using standard techniques.
Aplicaciones Científicas De Investigación
PPCA has been found to have a number of interesting biological activities. It has been shown to have antifungal, antibacterial, and antinociceptive activities. PPCA has also been studied for its potential use as an immunostimulant, as well as for its ability to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of PPCA is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may be responsible for its antinociceptive and immunostimulant effects.
Efectos Bioquímicos Y Fisiológicos
PPCA has been found to have a number of interesting biochemical and physiological effects. In vitro studies have shown that PPCA can inhibit the growth of certain cancer cell lines, as well as inhibit the growth of certain fungal and bacterial species. It has also been found to have antinociceptive effects, which may be related to its ability to inhibit the enzyme acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using PPCA in laboratory experiments is its relative ease of synthesis and availability. PPCA can be easily synthesized from 4-hydroxybenzaldehyde and formaldehyde in the presence of a base catalyst, and is readily available from chemical suppliers. However, it is important to note that PPCA is a lipophilic compound and can be toxic if ingested or inhaled in large amounts.
Direcciones Futuras
The potential applications of PPCA are vast and there are many possible future directions that could be explored. These include further research into its antifungal, antibacterial, and antinociceptive activities, as well as its potential use as an immunostimulant and cancer cell growth inhibitor. Additionally, further research into the exact mechanism of action of PPCA could lead to the development of more effective and targeted treatments for various diseases. Finally, further research into the safety and toxicity of PPCA could lead to its use in a variety of medical and industrial applications.
Propiedades
IUPAC Name |
(E)-4-oxo-4-(4-phenoxyanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(10-11-16(19)20)17-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,(H,17,18)(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGGHSDBNZOIHX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

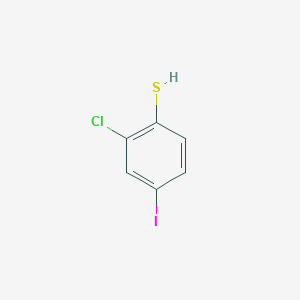
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
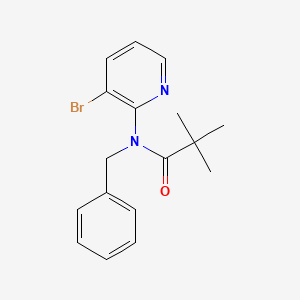

![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2947033.png)
![4-[(3aS,4R,9bR)-6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2947034.png)
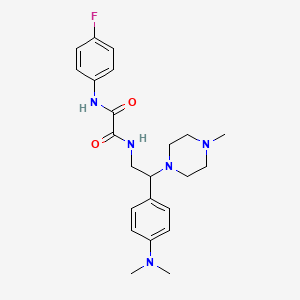
![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)
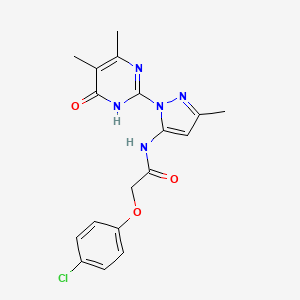
![2-{4-[(ethylsulfonyl)amino]phenoxy}-N-(2-methoxyethyl)nicotinamide](/img/structure/B2947042.png)
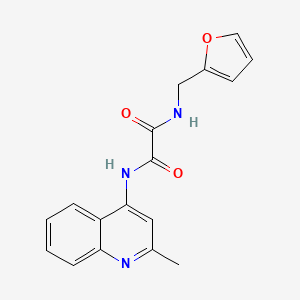
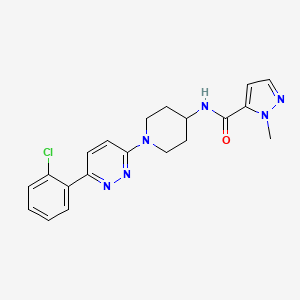

![9-(4-ethoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2947048.png)